

Application Notes: H-Gly-Gly-Sar-OH Uptake Assay in Transfected Cell Lines

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Compound of Interest

Compound Name: *H-Gly-gly-sar-OH*

Cat. No.: *B1347211*

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Introduction

The solute carrier family 15 (SLC15), particularly the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are crucial for the absorption and disposition of di- and tripeptides in the intestine and kidneys, respectively. Their ability to transport a broad range of peptide-like drugs, such as β -lactam antibiotics and ACE inhibitors, makes them a key focus in drug discovery and development for improving oral bioavailability.[1][2]

While the user specified the tripeptide **H-Gly-Gly-Sar-OH**, the dipeptide Glycyl-Sarcosine (Gly-Sar) is the most widely utilized model substrate for studying PEPT1-mediated transport.[2] This is due to its high stability against enzymatic degradation conferred by the N-methylated peptide bond.[3] These application notes will focus on protocols using Gly-Sar as the probe substrate in cell lines transiently or stably transfected with peptide transporters, a common method for characterizing the interaction of new chemical entities with these transporters.

Assay Principle

The core of the assay involves the use of mammalian cell lines (e.g., HEK293, CHO) that do not endogenously express the transporter of interest.[4][5] These cells are transfected with a plasmid encoding the human PEPT1 transporter. The transfected cells that now overexpress PEPT1 are then incubated with Gly-Sar. The rate of Gly-Sar uptake into the cells is measured, typically using either a radiolabeled substrate ($[^3\text{H}]\text{Gly-Sar}$) or by quantifying the intracellular concentration of non-labeled Gly-Sar via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6] By comparing uptake in PEPT1-transfected cells to mock-transfected

(control) cells, the specific contribution of the transporter can be determined. This system allows for the determination of transport kinetics (K_m , V_{max}) and the screening of compounds for their potential to inhibit PEPT1-mediated transport (IC_{50}).^[1]

Experimental Protocols

Protocol 1: Transient Transfection of HEK293 Cells with hPEPT1

This protocol describes the transient transfection of Human Embryonic Kidney (HEK293) cells, which are widely used due to their high transfection efficiency.^{[5][7]}

Materials:

- HEK293 cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Expression plasmid containing human PEPT1 (hPEPT1) cDNA
- Empty vector for mock transfection (negative control)
- Transfection reagent (e.g., Lipofectamine® 3000 or similar)
- Opti-MEM™ I Reduced Serum Medium
- Multi-well cell culture plates (24- or 96-well)

Procedure:

- **Cell Seeding:** The day before transfection, seed HEK293 cells into 24-well plates at a density that will result in 70-90% confluency at the time of transfection.
- **Transfection Complex Preparation:**
 - For each well of a 24-well plate, dilute ~0.5 µg of PEPT1 plasmid DNA (or empty vector for control) into Opti-MEM™.

- In a separate tube, dilute the transfection reagent into Opti-MEM™ according to the manufacturer's instructions.
- Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.
- Transfection: Add the DNA-transfection reagent complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression. The uptake assay is typically performed 48 hours post-transfection.

Protocol 2: Radiolabeled Gly-Sar Uptake Assay

This method uses [³H]Gly-Sar or [¹⁴C]Gly-Sar for sensitive detection of transporter activity.

Materials:

- PEPT1-transfected and mock-transfected cells in 24-well plates
- Uptake Buffer: MES-buffered saline (50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 5.54 mM glucose), adjusted to pH 6.0.[3] The acidic pH is crucial as PEPT1 is a proton-coupled transporter.[8]
- Radiolabeled Substrate: [³H]Gly-Sar or [¹⁴C]Gly-Sar
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Preparation: 48 hours post-transfection, aspirate the culture medium from the wells.

- Washing: Gently wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
- Pre-incubation: Add 0.2 mL of Uptake Buffer to each well and incubate for 10-15 minutes at 37°C to equilibrate the cells.
- Initiate Uptake: Aspirate the pre-incubation buffer. Initiate the transport assay by adding 0.2 mL of Uptake Buffer containing a known concentration of radiolabeled Gly-Sar (and test inhibitors, if applicable).
- Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. Ensure this time point falls within the linear range of uptake.
- Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold PBS per well.
- Cell Lysis: Add 0.3 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.
- Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity using a liquid scintillation counter.
- Protein Normalization: In parallel wells, determine the total protein content using a standard method (e.g., BCA assay) to normalize the uptake data (e.g., pmol/mg protein/min).

Protocol 3: LC-MS/MS-based Gly-Sar Uptake Assay

This method offers high sensitivity and specificity for quantifying non-radiolabeled Gly-Sar and is suitable for high-throughput screening.[\[2\]](#)[\[3\]](#)

Materials:

- PEPT1-transfected and mock-transfected cells in 96-well plates
- Uptake Buffer (pH 6.0)
- Non-labeled Gly-Sar

- Ice-cold PBS
- Lysis/Precipitation Solution: Acetonitrile with an internal standard (e.g., deuterated Gly-Sar)
- LC-MS/MS system

Procedure:

- Assay Setup: Follow steps 1-5 from Protocol 2, using non-labeled Gly-Sar. The assay is typically performed in 96-well plates for higher throughput.[3]
- Stop and Lyse: Terminate the uptake by aspirating the solution and washing three times with ice-cold PBS. After the final wash, add 100 μ L of ice-cold acetonitrile containing the internal standard to each well to lyse the cells and precipitate proteins simultaneously.
- Sample Preparation:
 - Seal the plate and agitate for 15 minutes.
 - Centrifuge the plate at 4,000 x g for 20 minutes to pellet the precipitated protein and cell debris.
 - Carefully transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Inject the samples into the LC-MS/MS system.
 - Separate Gly-Sar from matrix components using a suitable chromatography column (e.g., HILIC or reversed-phase).
 - Quantify Gly-Sar using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Gly-Sar and the internal standard.
- Data Analysis: Construct a calibration curve using known concentrations of Gly-Sar. Calculate the intracellular concentration of Gly-Sar in the samples and normalize to the protein content of parallel wells.

Data Presentation and Analysis

Quantitative data from uptake assays should be clearly summarized to facilitate interpretation and comparison.

Table 1: Example Kinetic Parameters for Gly-Sar Uptake

This table presents typical Michaelis-Menten constants (K_m) and maximum transport velocities (V_{max}) for PEPT1-mediated Gly-Sar transport. Lower K_m values indicate higher affinity.

Cell Line	Substrate	K_m (mM)	V_{max} (nmol/mg protein/10 min)	Reference
Caco-2	Gly-Sar	0.7 - 2.4	8.4 - 21.0	[8]
CHO/hPEPT1	Gly-Sar	~0.9	~3x higher than Caco-2	[4]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and cell passage number.[8]

Table 2: Example Inhibition of Gly-Sar Uptake in PEPT1-Expressing Cells

This table shows the inhibitory potency (IC_{50} and K_i) of known PEPT1 substrates and inhibitors against a fixed concentration of Gly-Sar.

Cell Line	Inhibitor	Gly-Sar Conc.	IC_{50} (μM)	K_i (μM)	Reference
Caco-2	Losartan	20 μM	45.1 \pm 15.8	44	[3]
Caco-2	Glycyl-proline (Gly-Pro)	20 μM	257 \pm 28	250	[3]
Caco-2	Valacyclovir	20 μM	894 \pm 309	874	[3]
HeLa-hPEPT1	Valacyclovir	Not specified	Inhibited	Not determined	[6][9]

Visualizations

PEPT1-Mediated Transport Mechanism

Caption: PEPT1 symport mechanism driven by a proton gradient.

General Workflow for Gly-Sar Uptake Assay

Caption: Step-by-step workflow for the Gly-Sar uptake assay.

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